molecular formula C7H13NO3 B15232716 Isopropyl 3-hydroxyazetidine-1-carboxylate

Isopropyl 3-hydroxyazetidine-1-carboxylate

Cat. No.: B15232716
M. Wt: 159.18 g/mol
InChI Key: SNUHLWCARHUUBE-UHFFFAOYSA-N
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Description

Isopropyl 3-hydroxyazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 3-hydroxyazetidine-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of isopropylamine with a suitable β-lactam precursor, followed by cyclization to form the azetidine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process .

Industrial Production Methods

For industrial-scale production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes an industry-oriented green oxidation reaction in a microchannel reactor. This approach is suitable for large-scale production due to its efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted azetidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Isopropyl 3-hydroxyazetidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which isopropyl 3-hydroxyazetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate
  • Benzyl 3-hydroxyazetidine-1-carboxylate
  • 1-(Diphenylmethyl)-3-hydroxyazetidine-3-carboxamide

Uniqueness

Isopropyl 3-hydroxyazetidine-1-carboxylate is unique due to its specific isopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and for designing new molecules with tailored properties .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

propan-2-yl 3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C7H13NO3/c1-5(2)11-7(10)8-3-6(9)4-8/h5-6,9H,3-4H2,1-2H3

InChI Key

SNUHLWCARHUUBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)N1CC(C1)O

Origin of Product

United States

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